molecular formula C21H21N3O5 B579933 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1369969-44-7

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-

Cat. No. B579933
M. Wt: 395.415
InChI Key: CKFVSMPWXAASIQ-INIZCTEOSA-N
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Description

The compound “1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-” is an important intermediate for the synthesis of rivaroxaban, which is an anticoagulant and the first orally active direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of this compound involves a reaction between 4-(4-aminophenyl)morpholin-3-one and 2-[(2s)-oxiran-2yl methyl]-1H-isoindole-1,3(2H)dione in isopropyl alcohol at 25 to 30°C . The yield of the reaction was reported to be 89.7% with an HPLC content of 98.5% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 2D and 3D molecular modeling . The 3D structure may provide insights into the spatial arrangement of atoms and the overall shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups and the conditions under which the reactions are carried out. For instance, the presence of the morpholinyl group and the isoindole-1,3-dione group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Isoindole-1,3(2H)-dione derivatives have been the focus of various synthetic studies. A notable example includes the development of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation, opening of the epoxide with nucleophiles, and further derivatization to produce amino and triazole derivatives, as well as hydroxyl analogues (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Liquid Crystalline Properties

Research has also explored the liquid crystalline behavior of isoindoline-1,3-dione based mesogenic Schiff bases. These compounds show enantiotropic liquid crystalline behavior with Nematic texture, and some also exhibit SmA phase. The influence of different spacers on thermal behavior and mesomorphic properties has been investigated in detail (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Biological and Medicinal Applications

In the field of medicine, certain 1H-isoindole-1,3(2H)-dione derivatives have shown promise as chemotherapeutic agents. For example, novel azaimidoxy compounds, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities, highlighting their potential in chemotherapy (Jain, Nagda, & Talesara, 2006).

Cyclooxygenase Inhibition and Molecular Docking

Isoindoline-1,3-dione derivatives have also been studied for their inhibitory activity against cyclooxygenase (COX). Certain compounds within this class demonstrated significant inhibition of COX-1 and COX-2, indicating their potential in drug discovery. This research also utilized molecular docking studies to understand the interactions within the active site of cyclooxygenases (Szkatuła, Krzyżak, Stanowska, Duda, & Wiatrak, 2021).

Crystal Structure and Spectroscopy Studies

The crystal structure and spectroscopic properties of certain isoindole-1,3-dione derivatives have been characterized. For example, the structure of compounds like 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione was studied using single crystal X-Ray diffraction, revealing important insights into their molecular conformation (Anouar, Dioukhane, Aouine, El Omari, El Ammari, Saadi, Assani, & Ouarsal, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in the synthesis of other pharmaceutical compounds, studying its reactivity under different conditions, and investigating its biological activity .

properties

IUPAC Name

2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFVSMPWXAASIQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726915
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-

CAS RN

1369969-44-7
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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